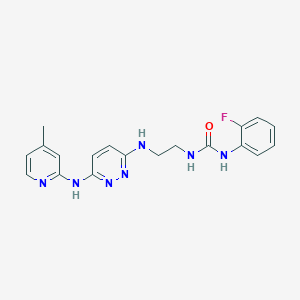

1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a fluorophenyl group, a pyridazinyl moiety, and a urea linkage, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic synthesis. One common route includes:

Formation of the Fluorophenyl Intermediate: Starting with 2-fluoroaniline, the compound undergoes nitration, reduction, and subsequent protection of the amine group.

Pyridazinyl Intermediate Synthesis: The pyridazinyl moiety is synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.

Coupling Reactions: The fluorophenyl and pyridazinyl intermediates are coupled using reagents like carbodiimides to form the urea linkage under controlled conditions.

Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce nitro groups or other reducible functionalities within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit activities such as enzyme inhibition or receptor modulation.

Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving its molecular targets.

Material Science: The unique structural properties of the compound make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to downstream effects on cellular pathways, influencing biological processes.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-(2-((6-(aminopyridazin-3-yl)amino)ethyl)urea): Lacks the 4-methylpyridin-2-yl group, potentially altering its biological activity.

1-(2-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea: Substitution of fluorine with chlorine may affect its reactivity and interaction with biological targets.

Uniqueness: The presence of the 4-methylpyridin-2-yl group and the fluorophenyl moiety in 1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

Biological Activity

The compound 1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a novel small molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article aims to explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of urea derivatives and the introduction of specific functional groups. For instance, the compound can be synthesized from a reaction involving pyridazine and pyridine derivatives, yielding a product with significant biological properties.

1. Kinase Inhibition

The compound has shown promising activity as a kinase inhibitor , particularly against various receptor tyrosine kinases (RTKs). It is classified as a Type I inhibitor, binding to the ATP pocket of active kinases. Research indicates that it exhibits selective inhibition against certain mutations in kinases such as EGFR (epidermal growth factor receptor), with IC50 values in the sub-micromolar range. This selectivity is crucial for minimizing side effects associated with non-specific kinase inhibitors .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds within the same class. For example, derivatives with structural similarities have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentrations (MICs) for these compounds suggest strong antibacterial properties, which may extend to our target compound .

3. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in cancer cells that are resistant to conventional therapies .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on EGFR Mutants : A study found that the compound binds more effectively to mutant forms of EGFR compared to wild-type receptors, indicating its potential use in treating resistant forms of cancer .

- Antibacterial Efficacy : In a comparative analysis, this compound was tested against known antibiotics, showing superior activity against biofilm-forming bacteria, which are notoriously difficult to treat .

Data Tables

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN7O/c1-13-8-9-21-18(12-13)25-17-7-6-16(26-27-17)22-10-11-23-19(28)24-15-5-3-2-4-14(15)20/h2-9,12H,10-11H2,1H3,(H,22,26)(H,21,25,27)(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMWOCWTNDJAJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.